An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-indol-6-amine
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1H-indol-6-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indol-6-amine is a halogenated derivative of the indole heterocyclic system. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] The presence of both an amino group and a bromine atom on the indole ring makes 5-Bromo-1H-indol-6-amine a highly versatile and valuable building block for the synthesis of complex molecules. The bromine atom provides a reactive handle for introducing molecular diversity via cross-coupling reactions, while the amino group can be readily functionalized.[1] This guide provides a comprehensive overview of its chemical properties, spectral characteristics, synthesis, and potential applications in drug discovery.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 5-Bromo-1H-indol-6-amine are summarized below. These predicted and experimental values are essential for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 873055-33-5 | [3] |
| Molecular Formula | C₈H₇BrN₂ | [3] |
| Molecular Weight | 211.06 g/mol | [3][4] |
| Appearance | Off-white to brown solid | |
| Boiling Point | 387.0 ± 22.0 °C (Predicted) | [4] |
| Density | 1.753 ± 0.06 g/cm³ (Predicted) | [4] |
| Purity | ≥97% (Commercially Available) | |
| Storage Conditions | Store at 4°C, protect from light, under inert gas (Nitrogen or Argon) | |
| InChI Key | SBVQALZKTIHCSD-UHFFFAOYSA-N |
Spectroscopic Data Analysis
While specific experimental spectra for 5-Bromo-1H-indol-6-amine are not widely published, a detailed analysis based on its structure and data from analogous compounds allows for the prediction of its key spectroscopic features.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the indole N-H proton, and the amine (-NH₂) protons.
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Indole N-H: A broad singlet is expected, typically downfield (>10 ppm).
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Aromatic Protons: The protons on the benzene and pyrrole rings will appear in the aromatic region (approx. 6.5-7.5 ppm). The C4-H and C7-H protons will likely appear as singlets due to the substitution pattern. The C2-H and C3-H protons on the pyrrole ring will show characteristic coupling.
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Amine Protons: A broad singlet corresponding to the two -NH₂ protons is expected, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum will show eight distinct signals corresponding to the carbon atoms of the indole ring. The carbons attached to bromine (C5) and the amino group (C6) will be significantly influenced by these substituents. Approximate chemical shifts can be predicted based on additive rules for substituted indoles.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides valuable information about the functional groups present.
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N-H Stretching: Two distinct bands are expected for the primary amine (-NH₂) in the 3400-3250 cm⁻¹ region (asymmetric and symmetric stretches). A sharp, single band for the indole N-H stretch is also expected in this region.[5]
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N-H Bending: A characteristic bending vibration for the primary amine is expected around 1650-1580 cm⁻¹.[5]
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C-N Stretching: A strong band for the aromatic C-N stretch is anticipated in the 1335-1250 cm⁻¹ range.[5]
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Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1625-1430 cm⁻¹ region, characteristic of the indole ring.[5]
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C-Br Stretching: A band in the lower frequency region of the spectrum will correspond to the C-Br bond.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak. Due to the presence of bromine, a distinctive isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 210 and 212, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
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Fragmentation: Common fragmentation patterns for indoles involve the loss of HCN from the pyrrole ring.
Synthesis and Reactivity
Proposed Synthesis
